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Compound of Interest

Compound Name: Cy3.5 acetate

Cat. No.: B15552814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cy3.5, a bright and

photostable fluorescent dye, in microarray experiments. This document details the dye's

spectral properties, offers step-by-step protocols for labeling nucleic acids and proteins, and

outlines a workflow for data analysis.

Cy3.5 Fluorescent Dye: Properties and
Characteristics
Cy3.5 is a member of the cyanine dye family, known for its sharp spectral characteristics and

high quantum yield, making it an excellent choice for sensitive detection in fluorescence-based

assays.[1] It serves as a robust fluorescent label for a variety of biomolecules, including nucleic

acids and proteins, in applications such as fluorescence microscopy, flow cytometry, and

microarray analysis.[1]

The key spectral properties of Cy3.5 are summarized in the table below. These values are

crucial for selecting appropriate instrumentation and filter sets for microarray scanning.
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Property Value Reference

Excitation Maximum (λex) ~579 - 581 nm [1][2]

Emission Maximum (λem) ~591 - 596 nm [1][2]

Molar Extinction Coefficient (ε) 116,000 L·mol⁻¹·cm⁻¹ [3]

Quantum Yield (Φ) 0.15 - 0.35 [4][5]

Stokes Shift ~15 nm [1]

Experimental Protocols
Detailed methodologies for labeling nucleic acids and proteins with Cy3.5 for microarray

analysis are provided below. These protocols are intended as a starting point and may require

optimization based on specific experimental conditions and sample types.

Nucleic Acid Labeling with Cy3.5 for Microarrays
This protocol describes the labeling of aminoallyl-modified nucleic acids (cDNA or cRNA) with

Cy3.5 NHS ester.

Materials:

Aminoallyl-modified cDNA or cRNA

Cy3.5 NHS ester, freshly dissolved in high-quality, anhydrous DMSO

0.1 M Sodium Bicarbonate buffer, pH 9.0

Purification columns (e.g., Qiagen PCR spin column)

Nuclease-free water

Protocol:

Sample Preparation: Resuspend up to 5 µg of aminoallyl-modified nucleic acid in 4.5 µL of

0.1 M sodium bicarbonate buffer (pH 9.0).
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Dye Preparation: Immediately before use, dissolve one vial of Cy3.5 NHS ester in an

appropriate volume of DMSO to achieve a concentration suitable for labeling.

Labeling Reaction: Add 4.5 µL of the dissolved Cy3.5 NHS ester to the nucleic acid sample.

Mix thoroughly by gentle pipetting.

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

Purification: Purify the labeled nucleic acid using a suitable purification column according to

the manufacturer's instructions to remove unincorporated dye.

Quantification: Measure the absorbance of the purified sample at 260 nm (for nucleic acid)

and ~581 nm (for Cy3.5) to determine the concentration and degree of labeling.

Protein Labeling with Cy3.5 for Microarrays
This protocol is designed for labeling proteins containing primary amines with Cy3.5 NHS ester.

Materials:

Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, or HEPES)

Cy3.5 NHS ester, freshly dissolved in high-quality, anhydrous DMSO

0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

Spin columns or dialysis equipment for purification

Protocol:

Buffer Exchange: If the protein sample is in a buffer containing primary amines (e.g., Tris),

exchange it into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.5-9.0) using

dialysis or a spin column.

Dye Preparation: Just before use, reconstitute one vial of Cy3.5 NHS ester with a small

volume of DMSO.
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Labeling Reaction: Add the reconstituted Cy3.5 NHS ester to the protein solution. The molar

ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per

mole of protein is common.

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing,

protected from light.

Purification: Remove the unreacted dye by gel filtration (e.g., a spin column) or dialysis.

Quantification: Determine the protein concentration and the degree of labeling by measuring

the absorbance at 280 nm (for protein) and ~581 nm (for Cy3.5). A correction factor for the

dye's absorbance at 280 nm should be applied.

Microarray Hybridization and Scanning
Hybridization:

Combine the Cy3.5-labeled sample with a sample labeled with a spectrally distinct dye (e.g.,

Cy5) in a suitable hybridization buffer.

Denature the probe mixture by heating.

Apply the denatured probe to the microarray slide and cover with a coverslip.

Hybridize overnight in a humidified chamber at the appropriate temperature.

Washing:

After hybridization, wash the microarray slides in a series of wash buffers to remove non-

specifically bound probes.

Dry the slides by centrifugation or with a stream of nitrogen.

Scanning:

Scan the microarray slides using a scanner equipped with appropriate lasers and filters for

Cy3.5.
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Excitation: Use a laser line close to 581 nm (e.g., 561 nm or 594 nm).

Emission Filter: Use a bandpass filter centered around 596 nm (e.g., 585/42 nm).[6]

Set the photomultiplier tube (PMT) gains for each channel to balance the signals and avoid

saturation.

Data Analysis Workflow
The analysis of two-color microarray data involving Cy3.5 follows a standard workflow to

identify differentially expressed genes or proteins.

Image Analysis: The scanned TIFF images are processed to quantify the fluorescence

intensity of each spot and the local background.

Data Normalization: Normalization is a critical step to correct for systematic variations, such

as differences in dye incorporation, scanning parameters, and print-tip effects. Common

normalization methods include LOESS (Locally Weighted Scatterplot Smoothing)

normalization.

Statistical Analysis: After normalization, statistical tests (e.g., t-tests, ANOVA) are applied to

identify spots with statistically significant differences in fluorescence intensity between the

two channels, indicating differential expression.

Data Visualization: Visualization techniques such as scatter plots and volcano plots are used

to represent the results of the analysis.

Visualizations
The following diagrams illustrate the experimental workflows for microarray analysis using

Cy3.5.

Sample Labeling Microarray Processing Data Analysis

Sample Preparation
(Nucleic Acid/Protein) Cy3.5 Labeling Purification Hybridization Washing Scanning Image Analysis Normalization Statistical Analysis Data Visualization
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Click to download full resolution via product page

Fig. 1: General workflow for microarray experiments using Cy3.5 labeling.
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Fig. 2: Detailed workflow for labeling nucleic acids with Cy3.5.
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Fig. 3: Detailed workflow for labeling proteins with Cy3.5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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